

Application Notes and Protocols for Automated Peptide Synthesis of Fmoc-Met-OH

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Compound of Interest

Compound Name: Fmoc-Met-OH

Cat. No.: B557415

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Introduction

Methionine is a crucial amino acid in many biologically active peptides. The incorporation of **Fmoc-Met-OH** in automated solid-phase peptide synthesis (SPPS) is a routine procedure, yet requires careful optimization to ensure high coupling efficiency and minimize side reactions.^[1] The primary challenge associated with methionine is the susceptibility of its thioether side chain to oxidation, which can lead to the formation of methionine sulfoxide.^[2] This can occur during synthesis but is more pronounced during the final cleavage from the solid support.^[2] This document provides a detailed protocol for the automated synthesis of peptides containing **Fmoc-Met-OH**, focusing on robust coupling strategies and methods to mitigate oxidation.

Key Experimental Protocols

Materials and Reagents

For a standard 0.1 mmol synthesis scale, the following high-purity reagents are recommended:

Reagent	Recommended Grade
Fmoc-Met-OH	≥ 99.0% Purity, ≥ 99.8% Enantiomeric Purity[1]
Rink Amide Resin	100-200 mesh, ~0.5 mmol/g substitution
N,N-Dimethylformamide (DMF)	Peptide synthesis grade
Piperidine	Reagent grade
Coupling Reagents	HBTU, HATU, HCTU, or DIC/HOBt
Activator Base	N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Dichloromethane (DCM)	Reagent grade
Cleavage Cocktail	Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Automated Synthesizer Protocol: Single Coupling Cycle for Fmoc-Met-OH

This protocol outlines a single cycle for the incorporation of **Fmoc-Met-OH** onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation and Swelling:

- Place the appropriate amount of resin (e.g., 200 mg for 0.1 mmol scale) in the synthesizer reaction vessel.
- Wash and swell the resin with DMF for at least 30 minutes with gentle agitation.[3]

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.[3]

- Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[3]
- Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[3]

3. **Fmoc-Met-OH** Coupling (Activation and Coupling):

The choice of coupling reagent is critical for efficient peptide bond formation. Below are protocols for commonly used reagents.

Method A: HBTU/DIPEA Activation

- In a separate vial, dissolve **Fmoc-Met-OH** (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF.
- Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2-5 minutes.[2]
- Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.[2][3]

Method B: HATU/DIPEA Activation

- In a separate vial, dissolve **Fmoc-Met-OH** (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.
- Add DIPEA (8 eq.) to the solution.[3]
- Immediately transfer the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 45-90 minutes at room temperature.[3]

Method C: DIC/Oxyma Activation

- In a separate vial, dissolve **Fmoc-Met-OH** (4 eq.) and Oxyma (4 eq.) in DMF.
- Add this solution to the deprotected resin in the reaction vessel.
- Add DIC (4 eq.) to the reaction vessel.

- Agitate the reaction mixture for 1-2 hours at room temperature.[3]

4. Monitoring the Coupling:

- Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines.[2]
- A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.[3]

5. Washing:

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[3]

Peptide Cleavage and Deprotection

To minimize oxidation of the methionine side chain, a cleavage cocktail containing scavengers is essential.

- Wash the final peptide-resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[4]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[2]
- Centrifuge the mixture to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[2]
- Dry the crude peptide pellet under vacuum.[2]

Quantitative Data Summary

The selection of a coupling reagent can influence the efficiency and purity of the synthesis. The following table summarizes typical performance indicators for common coupling reagents used with Fmoc-protected amino acids.

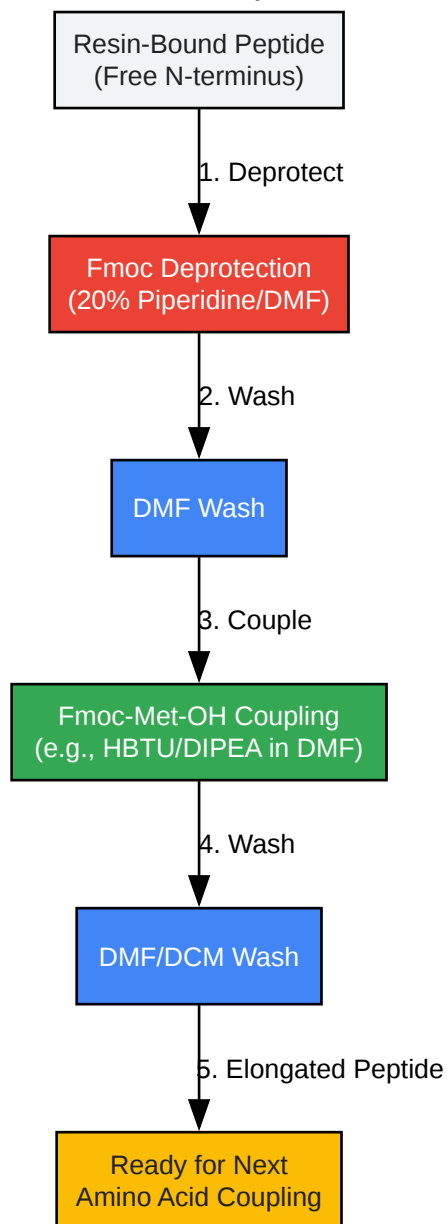
Coupling Reagent	Reagent Type	Typical Coupling Time	Representative Yield (%)	Representative Purity (%)	Propensity for Racemization
HATU	Aminium/Uronium Salt	15-45 minutes	>99	>95	Very Low[5]
HBTU	Aminium/Uronium Salt	20-60 minutes	>98	>95	Low[5]
HCTU	Aminium/Uronium Salt	15-45 minutes	>99	>95	Very Low[5]
DIC/HOBt	Carbodiimide/Additive	60-180 minutes	>95	>90	Low[5]

Note: Actual results can vary depending on the peptide sequence, resin, and specific reaction conditions.

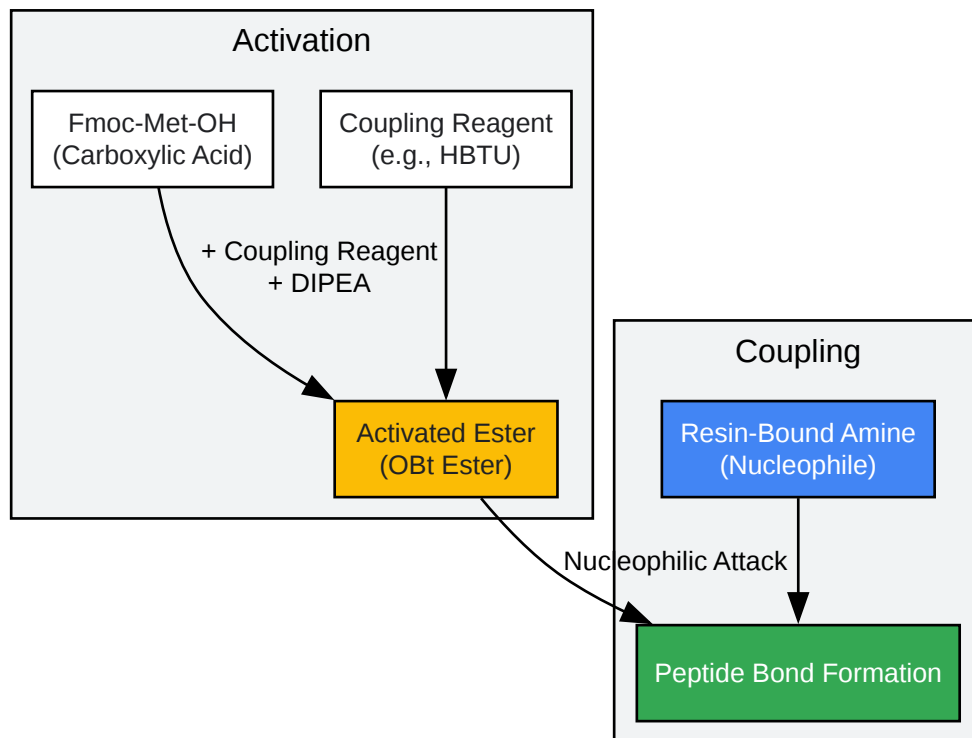
Visualizing the Workflow

Automated Fmoc-SPPS Cycle for Fmoc-Met-OH

Automated Fmoc-SPPS Cycle for Fmoc-Met-OH



Amide Bond Formation Pathway



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